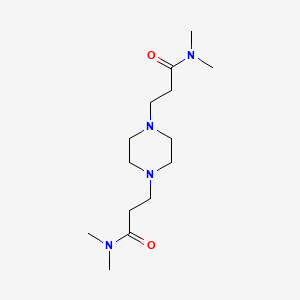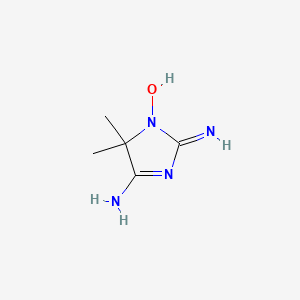![molecular formula C10H13NO5S B14631074 2-[(3-Sulfopropyl)amino]benzoic acid CAS No. 52962-47-7](/img/structure/B14631074.png)
2-[(3-Sulfopropyl)amino]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Sulfopropyl)amino]benzoic acid is an organic compound that belongs to the class of aminobenzoic acids It is characterized by the presence of a benzoic acid moiety substituted with a sulfopropylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Sulfopropyl)amino]benzoic acid typically involves the reaction of 2-aminobenzoic acid with 3-chloropropanesulfonic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the amino group of 2-aminobenzoic acid attacks the chloropropane moiety, resulting in the formation of the sulfopropylamino derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Sulfopropyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic group to a sulfide or thiol group.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions include sulfonic acid derivatives, sulfide or thiol derivatives, and various substituted aminobenzoic acid derivatives.
Aplicaciones Científicas De Investigación
2-[(3-Sulfopropyl)amino]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is utilized in biochemical assays and as a probe for studying enzyme activities.
Medicine: It has potential therapeutic applications due to its ability to interact with biological molecules.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(3-Sulfopropyl)amino]benzoic acid involves its interaction with specific molecular targets. The sulfopropylamino group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, modulating their activity. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Aminobenzoic acid: Lacks the sulfopropyl group, making it less water-soluble.
3-Sulfopropylamine: Lacks the benzoic acid moiety, limiting its applications in organic synthesis.
4-Aminobenzoic acid: Has a different substitution pattern, affecting its reactivity and applications.
Uniqueness
2-[(3-Sulfopropyl)amino]benzoic acid is unique due to its combination of a benzoic acid moiety with a sulfopropylamino group. This structural feature enhances its water solubility and allows for diverse chemical reactivity, making it a valuable compound in various scientific and industrial applications.
Propiedades
Número CAS |
52962-47-7 |
|---|---|
Fórmula molecular |
C10H13NO5S |
Peso molecular |
259.28 g/mol |
Nombre IUPAC |
2-(3-sulfopropylamino)benzoic acid |
InChI |
InChI=1S/C10H13NO5S/c12-10(13)8-4-1-2-5-9(8)11-6-3-7-17(14,15)16/h1-2,4-5,11H,3,6-7H2,(H,12,13)(H,14,15,16) |
Clave InChI |
TXGBQKXCXVFKDT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)O)NCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


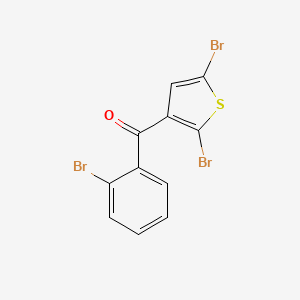
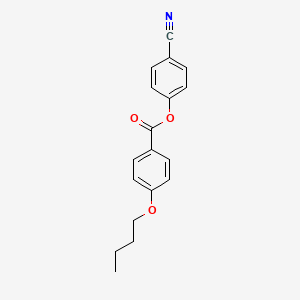
![2-Nitro-4-[(1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B14630999.png)
![N-Butyl-N-[4-(hydroxymethyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14631004.png)
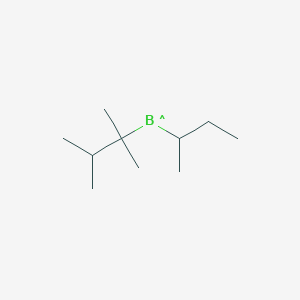
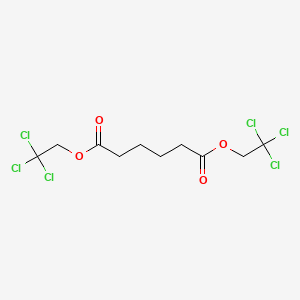


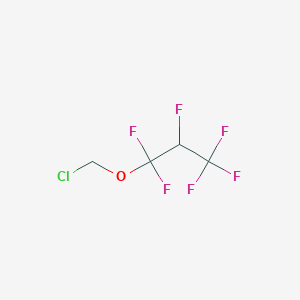
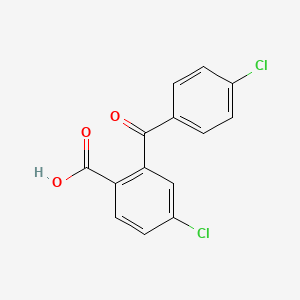
![1,3-Bis[(dichloroacetyl)oxy]-1,1,3,3-tetraethenyldistannoxane](/img/structure/B14631052.png)

